5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula . This compound features two chlorine atoms at the 5 and 7 positions and an isopropyl group at the 3 position, making it a member of the pyrazolo[1,5-a]pyrimidine family. It has garnered attention for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug development, including kinase inhibitors and anti-inflammatory agents. Additionally, it is being explored for its use in materials science due to its unique electronic and optical properties.
This method has been shown to yield significant quantities of the desired product under optimized conditions .
The molecular structure of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine can be represented as follows:
The compound's structure contributes to its unique reactivity and biological activity profile. Spectroscopic data support its structural characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
These reactions showcase the compound's versatility in synthetic applications and its potential for further functionalization .
The mechanism of action for 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects including anti-inflammatory and anti-proliferative activities. The detailed interaction may involve conformational changes in the kinase structure upon binding of the compound .
The physical and chemical properties of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine include:
These properties are crucial for understanding the compound's behavior in different environments and its potential applications in research .
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine has several notable applications:
These applications highlight the compound's significance in both fundamental research and practical applications across various scientific fields .
The pyrazolo[1,5-a]pyrimidine core exhibits remarkable structural plasticity in drug design, primarily due to its planar configuration and hydrogen bonding capacity. This bicyclic system maintains near-perfect planarity, facilitating deep insertion into enzyme active sites, particularly kinase ATP pockets where it engages in critical hinge-region interactions. The nitrogen atoms at N1 and N4 positions serve as hydrogen bond acceptors, while C7 can function as a hydrogen bond donor when appropriately substituted. This dual hydrogen-bonding capability enables bidentate interactions with target proteins, enhancing binding affinity and selectivity [8].
Electronic distribution across the ring system creates nucleophilic and electrophilic centers amenable to regioselective modification. C3 and C7 positions exhibit π-electron deficiency, favoring electrophilic substitutions, while C5 demonstrates relative electron richness. This differential electron density allows orthogonal functionalization strategies, enabling medicinal chemists to simultaneously optimize target engagement and physicochemical properties. The scaffold's aromatic character contributes to metabolic stability compared to non-aromatic heterocycles, while its moderate molecular weight (∼120 g/mol for unsubstituted core) provides sufficient "scaffold space" for decoration without excessive molecular obesity [4] [8].
Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Pattern | Molecular Weight Range | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Dominant Applications |
---|---|---|---|---|---|
3-Alkyl-5,7-dihalo | 200-300 g/mol | 2.5-3.5 | 3-5 | 0-1 | Kinase inhibition |
3-Aryl-7-amino | 250-350 g/mol | 1.5-2.5 | 4-6 | 1-2 | Antiviral agents |
7-Alkylamino-3-heteroaryl | 300-400 g/mol | 2.0-3.0 | 5-7 | 1-3 | Anti-inflammatory |
The scaffold's versatility is further demonstrated by its ability to adopt multiple tautomeric forms, though X-ray crystallographic analyses confirm the 1H-tautomer predominates in solid state. This tautomeric preference ensures predictable binding modes when incorporated into drug molecules. Recent computational studies reveal exceptional scaffold rigidity with minimal ring puckering (deviation < 0.1 Å), contributing to high conformational preorganization and reduced entropy penalty upon target binding. These features collectively explain its prominence across >50 clinical candidates, particularly in oncology therapeutics where precise molecular recognition is paramount [4] [8].
Halogenation constitutes a fundamental strategy for enhancing the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives, with chlorine atoms at C5 and C7 serving dual electronic and steric purposes. The strong electron-withdrawing effect of these halogens significantly reduces the π-electron density of the pyrimidine ring, increasing electrophilicity at critical positions for nucleophilic substitution in subsequent derivatization reactions. Simultaneously, chlorine atoms participate in halogen bonding interactions with carbonyl oxygen atoms and electron-rich aromatic residues in target proteins, contributing ∼0.5-1.5 kcal/mol to binding free energy. This halogen bonding potential is geometrically optimized at C5 and C7 positions due to their spatial orientation in the planar scaffold, enabling favorable interactions with backbone amides in kinase hinge regions [1] [4].
The isopropyl group at C3 exerts profound influence on molecular recognition and pharmacokinetic behavior. This branched alkyl substituent enhances hydrophobic interactions with enzyme pockets through:
Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives with Different Substituents
C3 Substituent | C5/C7 Substituents | Kinase Inhibition IC₅₀ (nM)* | Passive Permeability (Papp ×10⁻⁶ cm/s) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
Isopropyl | Dichloro | 15-250 | 12.5 ± 2.1 | >60 |
Phenyl | Dichloro | 75-850 | 8.3 ± 1.5 | 42 ± 6 |
Hydrogen | Dichloro | >1000 | 3.2 ± 0.8 | 28 ± 3 |
Isopropyl | Diamino | >5000 | 1.5 ± 0.3 | >120 |
*Range across CDK2/4/9 kinases; Data compiled from multiple biochemical assays [4] [8]
The synergy between C5/C7 chlorination and C3 alkylation creates an optimal bioactivity profile through complementary mechanisms. Chlorine atoms enhance electrophilicity for targeted covalent binding or facilitate displacement by nucleophilic residues in active sites, while the isopropyl group provides hydrophobic stabilization. This combination balances electronic and steric factors, yielding compounds with nanomolar affinities against cyclin-dependent kinases (CDKs) and other ATP-binding targets. The halogen-alkyl cooperativity is particularly evident in cell-based assays, where dichloro-isopropyl derivatives demonstrate >10-fold potency improvements over monosubstituted analogues in proliferation inhibition [6] [8].
The development of 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine derivatives emerged from systematic structure-activity relationship (SAR) studies conducted in the early 2000s, building upon foundational work with simple pyrazolopyrimidines. Initial explorations focused on unsubstituted or monosubstituted variants as adenosine mimetics, revealing modest kinase affinity but poor cellular penetration. The breakthrough came with the strategic incorporation of dichloro functionality inspired by nucleotide analogue design, specifically targeting viral polymerases and protein kinases known to recognize halogenated purines [4].
Key milestones in the pharmacological evolution include:
The compound's chemical versatility as a synthetic intermediate enabled rapid diversification. Nucleophilic displacement of the C7 chlorine with amines proved particularly valuable, creating a library of over 200 derivatives while retaining the key 5-chloro-3-isopropyl elements critical for base recognition. This synthetic accessibility facilitated comprehensive SAR mapping, revealing that C7 amine derivatives maintained nanomolar CDK inhibition while C5-C7 diamination resulted in >1000-fold potency loss, underscoring the essential role of the C5 chlorine for target engagement [4] [8].
Table 3: Evolution of Key Derivatives in Pharmacological Research
Year | Derivative | Therapeutic Target | Key Advancement | Reference |
---|---|---|---|---|
2004 | 5,7-Dichloro-3-isopropyl (Base) | Kinase intermediate | High-yield synthesis route established | [4] |
2008 | 7-Morpholino-5-chloro-3-isopropyl | CDK9/T1 | Demonstrated selective transcriptional inhibition | [8] |
2012 | 7-(Benzylamino)-5-chloro-3-isopropyl | CDK4/D1 | Achieved cell cycle-specific arrest in melanoma models | [8] |
2020 | 7-(Pyrazol-4-yl)-5-chloro-3-isopropyl | TGF-βR1 | Showed antifibrotic activity in lung fibroblasts | [8] |
Recent innovations focus on covalent inhibitor development leveraging the C5 chlorine as a warhead for targeted covalent modification of cysteine residues proximal to ATP sites. This approach yielded irreversible inhibitors with prolonged target residence times (>240 minutes) and enhanced cellular efficacy at sub-nanomolar concentrations. The 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine thus represents both a biologically active scaffold and a versatile synthetic intermediate that continues to enable new therapeutic modalities through rational structural elaboration [4] [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8